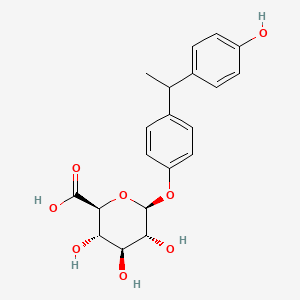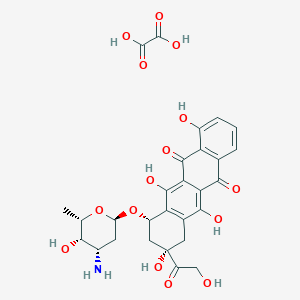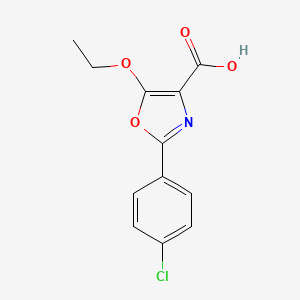
Tobramycin 3-Maleimidopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobramycin 3-Maleimidopropionate is a derivative of tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius. Tobramycin is widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The modification of tobramycin with a maleimide group allows for its conjugation to other molecules, enhancing its utility in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-Maleimidopropionate typically involves the reaction of tobramycin with maleimidopropionic acid. The process begins with the activation of the carboxyl group of maleimidopropionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated maleimidopropionic acid is then reacted with the amino groups of tobramycin under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces tenebrarius to produce tobramycin, followed by its chemical modification with maleimidopropionic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tobramycin 3-Maleimidopropionate can undergo various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the maleimide group.
Reduction: Reduced forms of the maleimide group.
Substitution: Conjugates formed with nucleophiles like thiols and amines.
Aplicaciones Científicas De Investigación
Tobramycin 3-Maleimidopropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and labeling of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and as a component in antimicrobial therapies.
Industry: Applied in the production of specialized coatings and materials with antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Tobramycin 3-Maleimidopropionate involves its ability to bind to bacterial ribosomes, inhibiting protein synthesis. The maleimide group allows for the conjugation of the compound to other molecules, enhancing its targeting capabilities. The molecular targets include the 30S ribosomal subunit, which prevents the formation of the 70S initiation complex, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced resistance to bacterial enzymes.
Uniqueness
Tobramycin 3-Maleimidopropionate is unique due to its maleimide modification, which allows for its conjugation to other molecules. This modification enhances its utility in targeted drug delivery and molecular labeling, making it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C25H42N6O12 |
|---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C25H42N6O12/c26-9-5-10(27)23(43-25-20(38)18(29)19(37)14(8-32)41-25)21(39)22(9)42-24-11(28)6-12(33)13(40-24)7-30-15(34)3-4-31-16(35)1-2-17(31)36/h1-2,9-14,18-25,32-33,37-39H,3-8,26-29H2,(H,30,34)/t9-,10+,11+,12-,13+,14+,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1 |
Clave InChI |
UOASGLDJLIALIZ-HKLKVVMFSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)




![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)



![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
